molecular formula C13H26N6O4 B14258794 Glycine, L-valyl-L-arginyl- CAS No. 175176-66-6

Glycine, L-valyl-L-arginyl-

Cat. No.: B14258794
CAS No.: 175176-66-6
M. Wt: 330.38 g/mol
InChI Key: COYSIHFOCOMGCF-WPRPVWTQSA-N
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Description

Glycine, L-valyl-L-arginyl- is a dipeptide composed of the amino acids glycine, valine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-valyl-L-arginyl- typically involves the use of solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of Glycine, L-valyl-L-arginyl- can be achieved through enzymatic synthesis. Enzymes like L-amino acid esterase (LAE) are used to catalyze the formation of the peptide bond between valine methylester and glycine .

Chemical Reactions Analysis

Types of Reactions

Glycine, L-valyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can result in free thiol-containing peptides.

Scientific Research Applications

Glycine, L-valyl-L-arginyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, L-valyl-L-arginyl- involves its interaction with specific molecular targets and pathways. In the central nervous system, glycine acts as an inhibitory neurotransmitter by binding to glycine receptors. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the neuron and inhibition of neurotransmission .

Comparison with Similar Compounds

Similar Compounds

    Valyl-glycine: Another dipeptide with similar properties but different amino acid composition.

    Alanyl-glutamine: Known for its role in enhancing the solubility and stability of L-glutamine.

    Seryl-histidine: Has analgesic effects and is used in pain management.

Uniqueness

Glycine, L-valyl-L-arginyl- is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Its ability to act as a neurotransmitter and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

175176-66-6

Molecular Formula

C13H26N6O4

Molecular Weight

330.38 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C13H26N6O4/c1-7(2)10(14)12(23)19-8(4-3-5-17-13(15)16)11(22)18-6-9(20)21/h7-8,10H,3-6,14H2,1-2H3,(H,18,22)(H,19,23)(H,20,21)(H4,15,16,17)/t8-,10-/m0/s1

InChI Key

COYSIHFOCOMGCF-WPRPVWTQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)N

Origin of Product

United States

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